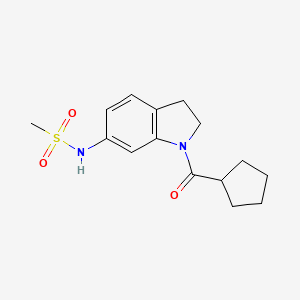
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide, commonly referred to as 6-FDA, is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. 6-FDA is a derivative of the naturally occurring indole-3-acetic acid (IAA) and has been used in various research experiments to study its pharmacological and biochemical properties. 6-FDA has been studied for its possible effects on the nervous system, cardiovascular system, and metabolism. 6-FDA has also been used to study the effects of IAA on plants and the environment.
Mecanismo De Acción
6-FDA has been studied for its possible effects on the nervous system, cardiovascular system, and metabolism. 6-FDA is believed to act as an agonist at the serotonin 5-HT2A receptor, which is involved in various physiological processes, including mood, appetite, and sleep. 6-FDA is also thought to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of movement and behavior.
Biochemical and Physiological Effects
6-FDA has been studied for its possible effects on the nervous system, cardiovascular system, and metabolism. In particular, 6-FDA has been reported to have antidepressant-like effects in animal models, as well as anxiolytic-like effects. 6-FDA has also been reported to have anti-inflammatory and anti-nociceptive effects. In addition, 6-FDA has been reported to have anticonvulsant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-FDA in laboratory experiments has several advantages. 6-FDA is relatively easy to synthesize using a variety of methods, and is relatively stable in solution. In addition, 6-FDA has been reported to have a wide range of pharmacological and biochemical effects, making it useful for studying a variety of physiological processes. However, 6-FDA is not without its limitations. 6-FDA is a synthetic compound and its effects on humans are not fully understood. In addition, 6-FDA is not approved for use in humans, making it difficult to study its effects in clinical trials.
Direcciones Futuras
There are several potential future directions for the use of 6-FDA in scientific research. 6-FDA could be used to study the effects of serotonin and dopamine on various physiological processes, such as mood, appetite, and sleep. In addition, 6-FDA could be used to study the effects of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide on plants and the environment. Furthermore, 6-FDA could be used to study the effects of this compound on human health, such as its potential anti-inflammatory and anti-nociceptive effects. Finally, 6-FDA could be used to study the effects of this compound on neurological diseases, such as Alzheimer’s and Parkinson’s diseases.
Métodos De Síntesis
6-FDA can be synthesized using a variety of methods. The most common method involves the reaction of indole-3-acetic acid (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide) with 4-fluorophenol in the presence of a base, such as sodium hydroxide, to form 6-FDA. The reaction is typically carried out at room temperature and the resulting compound is purified by column chromatography.
Aplicaciones Científicas De Investigación
6-FDA has been used in various scientific research experiments to study its pharmacological and biochemical properties. In particular, 6-FDA has been studied for its possible effects on the nervous system, cardiovascular system, and metabolism. 6-FDA has also been used to study the effects of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide on plants and the environment.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-12(22)21-9-8-13-2-5-15(10-17(13)21)20-18(23)11-24-16-6-3-14(19)4-7-16/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUHYARSYSGTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536452.png)
![5-chloro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536460.png)

